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Compound of Interest

Compound Name: JTT-553

Cat. No.: B1247504 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The inhibition of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride

synthesis, has been a focal point in the development of therapies for metabolic disorders such

as obesity and type 2 diabetes. This guide provides a comparative analysis of JTT-553 and

other prominent DGAT1 inhibitors, namely PF-04620110, AZD7687, and LCQ908 (pradigastat).

The information presented herein, supported by experimental data, is intended to assist

researchers and drug development professionals in understanding the landscape of DGAT1

inhibition.

Introduction to DGAT1 Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) catalyzes the final step in the synthesis of

triglycerides from diacylglycerol and fatty acyl-CoA. Its inhibition is a therapeutic strategy aimed

at reducing the absorption and synthesis of fats. Preclinical studies in DGAT1 knockout mice

have shown resistance to diet-induced obesity and improved insulin sensitivity, fueling interest

in the development of small molecule inhibitors. However, the clinical translation of DGAT1

inhibitors has been challenging, primarily due to gastrointestinal side effects.

Comparative Performance of DGAT1 Inhibitors
The following tables summarize the in vitro potency, selectivity, and key preclinical and clinical

findings for JTT-553 and other selected DGAT1 inhibitors.
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Table 1: In Vitro Potency of DGAT1 Inhibitors
Compound Target IC50 (nM) Source

JTT-553 Human DGAT1 2.38 [1][2]

PF-04620110 Human DGAT1 19 [3][4][5][6][7]

AZD7687 Human DGAT1 80 [8][9]

LCQ908 (pradigastat) Human DGAT1 157 [9][10][11][12]

Table 2: Selectivity Profile of DGAT1 Inhibitors
Compound

Selectivity over
DGAT2

Other Selectivity
Information

Source

JTT-553

No inhibitory activity

for human DGAT2 and

ACAT1 (IC50 > 10

µM)

Not specified [2]

PF-04620110 >1000-fold

Highly selective

against a panel of lipid

processing enzymes

[4][5]

AZD7687

No activity against

human DGAT2

detected

Shows some inhibition

of ACAT, FAAH,

muscarinic M2

receptor, and

PDE10A1 at higher

concentrations

[8][9]

LCQ908 (pradigastat)

Selective over

DGAT2, ACAT-1, and

ACAT-2 (IC50s >

10,000 nM)

Inhibits BCRP,

OATP1B1, OATP1B3,

and OAT3 at

micromolar

concentrations

[10][11][13]

Table 3: Summary of Preclinical and Clinical Findings
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Compound
Key Preclinical
Findings (Animal
Models)

Key Clinical
Findings (Human
Trials)

Development
Status

JTT-553

Reduced body weight

gain and fat weight in

diet-induced obesity

and KK-Ay mice.

Improved insulin

sensitivity and glucose

metabolism.

Phase I clinical trials

for obesity were

initiated.

Discontinued[11]

PF-04620110

Reduced plasma

triglyceride levels in a

rat lipid challenge

model at doses ≥0.1

mg/kg.

Advanced to human

clinical studies.

Information not

available

AZD7687

Prolonged inhibition in

mice led to sebaceous

gland atrophy and

alopecia.

Dose-dependent

reduction in

postprandial

triglycerides.

Significant

gastrointestinal side

effects (nausea,

vomiting, diarrhea)

limiting dose

escalation.[14][15][16]

[17][18]

Development

questionable due to

lack of therapeutic

window[14]

LCQ908 (pradigastat) Decreased

chylomicron-

triglyceride synthesis

and blunted

postprandial

hypertriglyceridemia in

animals.[19]

Substantially reduced

fasting and

postprandial

triglycerides in

patients with familial

chylomicronemia

syndrome (FCS).

Generally well-

tolerated with mild,

Investigated for FCS

and other conditions.
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transient

gastrointestinal

adverse events in this

patient population.[19]

Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the evaluation process of these inhibitors,

the following diagrams are provided.
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Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
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Caption: Workflow for DGAT1 inhibitor development.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are representative protocols for key assays used in the evaluation of DGAT1 inhibitors.

In Vitro DGAT1 Inhibition Assay (Cell-free)
This assay measures the enzymatic activity of DGAT1 in a cell-free system to determine the

inhibitory potential of a compound.

Enzyme Source: Human intestinal microsomes.

Substrates:

Dioleoyl glycerol (dissolved in DMSO and diluted in buffer).

Radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

Assay Buffer: Tris-HCl buffer with MgCl2.

Procedure:

The test compound (inhibitor) is pre-incubated with the microsomes in the assay buffer.

The reaction is initiated by adding the substrates (dioleoyl glycerol and radiolabeled fatty

acyl-CoA).

The reaction mixture is incubated at 37°C for a defined period.

The reaction is stopped, and the lipids are extracted.

The radiolabeled triglycerides are separated from other lipids using thin-layer

chromatography (TLC).

The amount of radioactivity in the triglyceride band is quantified to determine DGAT1

activity.

IC50 values are calculated by measuring the concentration of the inhibitor that causes a

50% reduction in DGAT1 activity.
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In Vivo Oral Lipid Tolerance Test (OLTT) in Rodents
The OLTT is a common preclinical model to assess the effect of a DGAT1 inhibitor on

postprandial hyperlipidemia.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Acclimatization: Animals are acclimatized for at least one week before the experiment.

Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

Procedure:

A baseline blood sample is collected (t=0).

The test compound (DGAT1 inhibitor) or vehicle is administered orally.

After a specific pre-treatment period (e.g., 30-60 minutes), a lipid load (e.g., olive oil or

corn oil, typically 10 ml/kg) is administered orally.

Blood samples are collected at various time points after the lipid load (e.g., 1, 2, 4, and 6

hours).

Plasma triglyceride levels are measured for each time point.

The area under the curve (AUC) for plasma triglycerides is calculated to assess the overall

effect of the inhibitor on postprandial lipid excursion.

Conclusion
JTT-553 demonstrated high in vitro potency for DGAT1 inhibition. However, its development

was discontinued at an early clinical stage. Other DGAT1 inhibitors like PF-04620110,

AZD7687, and LCQ908 (pradigastat) have progressed further, with pradigastat showing

promise in the context of familial chylomicronemia syndrome. A significant hurdle for the broad

application of DGAT1 inhibitors remains the management of gastrointestinal side effects. The

data and protocols presented in this guide offer a comparative overview to inform future

research and development in this area. Researchers should consider the therapeutic window

and patient population when designing and evaluating new DGAT1 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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